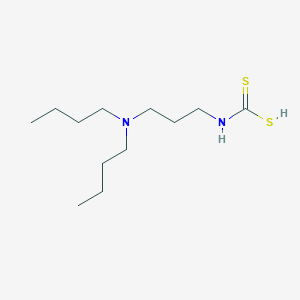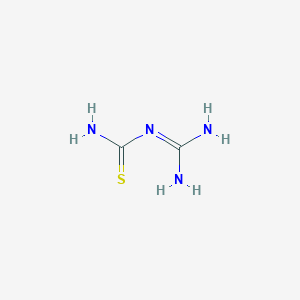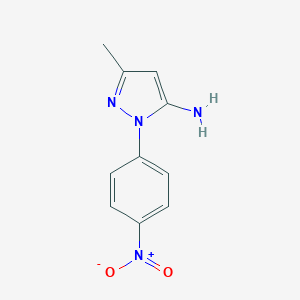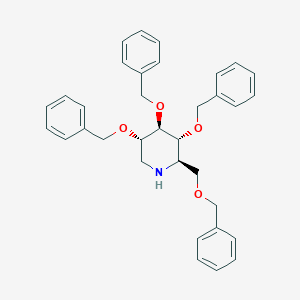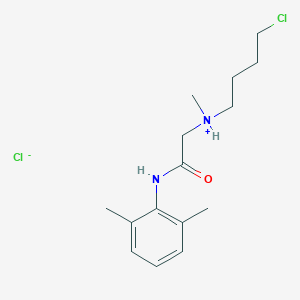
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride (CBMA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs. CBMA has a wide range of applications in research and is an important tool for scientists to understand the mechanisms of action of drugs and other compounds.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride involves the reaction of 2,6-dimethylaniline with 4-chlorobutylmagnesium bromide, followed by acetylation and quaternization with methyl iodide and hydrochloric acid.
Starting Materials
2,6-dimethylaniline, 4-chlorobutylmagnesium bromide, acetic anhydride, methyl iodide, hydrochloric acid
Reaction
2,6-dimethylaniline is reacted with 4-chlorobutylmagnesium bromide in anhydrous ether to form N-((4-Chlorobutyl)methylamino)-2,6-dimethylaniline., The resulting compound is then acetylated with acetic anhydride to form N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide., Finally, the compound is quaternized with methyl iodide and hydrochloric acid to form N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride.
科学的研究の応用
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as to investigate the mechanisms of action of drugs. It has also been used in laboratory experiments to study the effects of various compounds on cell cultures and animal models.
作用機序
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride acts as a competitive antagonist of the muscarinic acetylcholine receptor (mAChR). It binds to the mAChR and blocks the binding of acetylcholine, resulting in a decrease in the activation of the receptor. This can lead to a decrease in the physiological effects of acetylcholine, such as decreased heart rate and respiration.
生化学的および生理学的効果
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the binding of acetylcholine to the mAChR, resulting in decreased heart rate and respiration. It has also been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which can lead to decreased anxiety and depression. It has also been shown to have anti-inflammatory effects, as well as to reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in scientific research. One potential direction is to use N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride to study the effects of various compounds and drugs on the brain, as well as to investigate the mechanisms of action of these compounds and drugs. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on cell cultures and animal models. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the immune system, as well as to investigate the mechanisms of action of these drugs. Finally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of these drugs.
特性
IUPAC Name |
4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride | |
CAS RN |
25027-85-4 |
Source


|
| Record name | 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


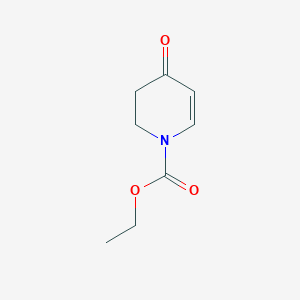

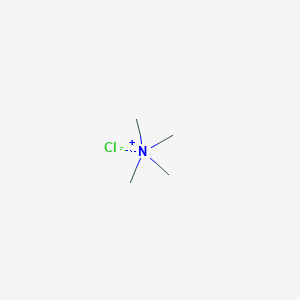
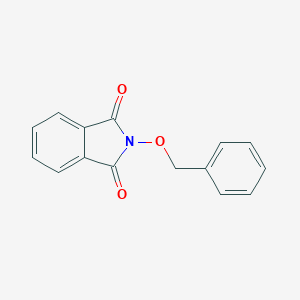



![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
